molecular formula C16H12FN3OS B457991 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 478258-48-9

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea

Cat. No.: B457991
CAS No.: 478258-48-9
M. Wt: 313.4g/mol
InChI Key: CXVNHDXHEBHBOW-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the reaction of 4-fluorophenacyl bromide with thiourea under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent, such as ethanol, to yield the thiazole derivative . The reaction conditions include heating the reaction mixture to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea can be compared with other thiazole derivatives, such as:

The uniqueness of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity, while the thiazole ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVNHDXHEBHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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